N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Lipophilicity Drug-likeness Triazolopyridazine SAR

N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852372-39-5) is a synthetic, polyheterocyclic small molecule belonging to the triazolo[4,3-b]pyridazine class. Its core structure—a 1,2,4-triazole ring fused to a pyridazine—constitutes a recognized privileged scaffold for ATP-competitive kinase inhibition, as evidenced by multiple medicinal chemistry campaigns targeting LRRK2, c-Met, Pim-1, and tubulin polymerization.

Molecular Formula C22H21N5OS
Molecular Weight 403.5
CAS No. 852372-39-5
Cat. No. B2369528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS852372-39-5
Molecular FormulaC22H21N5OS
Molecular Weight403.5
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
InChIInChI=1S/C22H21N5OS/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-29-20-10-9-18-24-25-22(27(18)26-20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28)
InChIKeyFERCCUGOGKXDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852372-39-5): Procurement-Grade Overview for Kinase-Targeted Research


N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852372-39-5) is a synthetic, polyheterocyclic small molecule belonging to the triazolo[4,3-b]pyridazine class [1]. Its core structure—a 1,2,4-triazole ring fused to a pyridazine—constitutes a recognized privileged scaffold for ATP-competitive kinase inhibition, as evidenced by multiple medicinal chemistry campaigns targeting LRRK2, c-Met, Pim-1, and tubulin polymerization [2][3][4]. The compound is distinguished by an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain linked via a thioether bridge to the 6-position, a substitution pattern that enhances lipophilicity (computed XLogP3 = 4.2) and introduces significant steric bulk relative to unsubstituted phenyl analogs [1]. This structural configuration positions the molecule as a useful tool compound for structure–activity relationship (SAR) studies and biochemical screening in oncology and neurodegenerative disease programs.

Why N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Cannot Be Replaced by Bulk In-Class Analogs


The triazolo[4,3-b]pyridazine chemotype exhibits pronounced sensitivity to N-substituent variation at the acetamide terminus, with modest changes capable of altering kinase selectivity profiles, cytotoxic potency, and physicochemical properties [1][2]. Within the 852372-xx analog series—spanning N-phenyl, N-4-fluorophenyl, N-2-furanylmethyl, and N-mesityl derivatives—the mesityl group uniquely introduces three ortho-methyl substituents, creating a sterically demanding, electron-rich aromatic system (computed XLogP3 = 4.2, TPSA = 97.5 Ų) absent in the simpler N-phenyl analog (XLogP3 ≈ 3.2, TPSA ≈ 97.5 Ų, estimated) [3]. This steric and lipophilic differentiation is known to modulate ATP-binding pocket occupancy and off-target kinase engagement in structurally related triazolopyridazine and quinazoline-based inhibitors [4]. Consequently, direct substitution of the mesityl variant with a less hindered N-aryl analog risks loss of target-specific binding interactions and altered cellular permeability, underscoring the need for compound-level, rather than class-level, specification in research procurement.

Head-to-Head and Class-Level Quantitative Evidence for N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Differentiation


Enhanced Lipophilicity (XLogP3) of the N-Mesityl Analog Versus Unsubstituted N-Phenyl Comparator

The N-mesityl derivative exhibits a computed octanol-water partition coefficient (XLogP3) of 4.2, compared to an estimated XLogP3 of approximately 3.2 for the N-phenyl analog (CAS 852372-31-7, C19H15N5OS, MW 361.42) lacking the three methyl substituents [1]. This ~1.0 log unit increase in lipophilicity is attributable to the 2,4,6-trimethylphenyl moiety and is expected to enhance passive membrane permeability while also potentially increasing plasma protein binding [2]. In kinase inhibitor design, optimal lipophilicity (XLogP 3–5) is frequently associated with improved cellular potency, although overly high logP values (>5) can compromise solubility and metabolic stability [3].

Lipophilicity Drug-likeness Triazolopyridazine SAR

Steric Bulk Differentiation: N-Mesityl Substituent Imposes Greater Conformational Constraint Than N-Fluorophenyl or N-Furanylmethyl Analogs

The N-mesityl group introduces three ortho-methyl substituents, generating a significantly larger steric footprint (approximate Taft Es value ≈ –2.5 for mesityl vs. ≈ –0.5 for phenyl, –0.3 for 4-fluorophenyl) relative to the N-4-fluorophenyl (CAS 852372-43-1) and N-2-furanylmethyl (CAS 852372-71-5) analogs [1]. In the context of triazolo[4,3-b]pyridazine-based kinase inhibitors, steric bulk at the acetamide terminus has been shown to modulate selectivity between closely related kinases: the LRRK2 inhibitor series demonstrated that substituent size at this position correlates with differential inhibition of wild-type vs. G2019S mutant LRRK2 (IC50 values of 15 nM and 10 nM, respectively, for the most selective compound 15b) [2]. The mesityl group's steric demands may similarly restrict the conformational landscape of the acetamide side chain, potentially reducing off-target kinase engagement through steric exclusion from shallow ATP-binding pockets [3]. However, direct experimental selectivity data for this specific compound are not available in the public domain at the time of this analysis.

Steric hindrance Selectivity Kinase ATP-binding pocket

Class-Level Antiproliferative Potency: Triazolo[4,3-b]pyridazine Derivatives Demonstrate Single-Digit Micromolar to Nanomolar GI50 Values in the NCI 60 Cancer Cell Panel

Although compound-specific NCI 60 data for CAS 852372-39-5 are not publicly available, systematic evaluation of structurally related triazolo[4,3-b]pyridazine derivatives provides a quantitative class baseline [1][2]. In a 2024 study, 4g demonstrated mean GI% values of 55.84% across the NCI 60 panel, with c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, representing a 1.7-fold selectivity window for c-Met over Pim-1 [1]. An earlier 2019 series showed that the most active compounds (2f, 4a) exhibited selective cytotoxicity against the SR (leukemia) cell panel at 10 μM screening concentration [2]. These data establish that the triazolo[4,3-b]pyridazine scaffold is intrinsically capable of potent, target-specific antiproliferative activity, and the N-mesityl substitution may further modulate potency and selectivity through the steric and lipophilic mechanisms described in Evidence Items 1 and 2. Users are advised that direct quantitative extrapolation to CAS 852372-39-5 requires compound-specific experimental validation.

Antiproliferative NCI 60 cell panel c-Met/Pim-1 dual inhibition

Kinase Profiling Breadth: Triazolo[4,3-b]pyridazine Scaffold Engages LRRK2, c-Met, Pim-1, and Tubulin, Providing a Multi-Target Tool Compound Platform

The triazolo[4,3-b]pyridazine scaffold has been validated across three mechanistically distinct target classes: (i) LRRK2 kinase—compound 15b achieved IC50 = 15 nM (wild-type) and 10 nM (G2019S mutant), with selectivity demonstrated across a 46-kinase panel [1]; (ii) dual c-Met/Pim-1 inhibition—compound 4g exhibited IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) and induced 29.61-fold apoptosis acceleration in MCF-7 cells [2]; (iii) tubulin polymerization—3,6-diaryl analogs such as 4q disrupted microtubule dynamics at the colchicine binding site [3]. The N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide scaffold, bearing the 3-phenyl substitution characteristic of the LRRK2 and c-Met/Pim-1 series and the thioether linkage found in the tubulin-active series, combines structural elements from multiple active chemotypes, making it a versatile candidate for multi-target profiling studies. However, direct target engagement data for CAS 852372-39-5 against any specific kinase or tubulin remain unavailable in the public domain.

LRRK2 Parkinson's disease c-Met oncology Antitubulin agents

Physicochemical Drug-Likeness Profile: N-Mesityl Derivative Meets Lead-Like Criteria with Computed TPSA, HBD/HBA, and Rotatable Bond Parameters

The N-mesityl compound's computed physicochemical profile falls within lead-like chemical space: Molecular Weight = 403.5 g/mol, Topological Polar Surface Area (TPSA) = 97.5 Ų, Hydrogen Bond Donors (HBD) = 1, Hydrogen Bond Acceptors (HBA) = 5, Rotatable Bonds = 5, and XLogP3 = 4.2 [1]. In comparison, the N-phenyl analog (CAS 852372-31-7, MW = 361.42) has a lower molecular weight but likely a comparable TPSA (estimated ~97 Ų), while the N-4-fluorophenyl analog (CAS 852372-43-1, MW = 379.41) introduces a fluorine atom that reduces lipophilicity (estimated XLogP3 ≈ 3.5) while maintaining a similar steric profile [2]. The N-mesityl derivative's higher molecular weight (ΔMW = +42.08 vs. N-phenyl) and lipophilicity (ΔXLogP3 ≈ +1.0) are compensated by a favorable TPSA (<140 Ų) and low HBD count (1), predicting adequate oral bioavailability potential according to the Rule of Five [3]. The compound's 5 rotatable bonds indicate moderate conformational flexibility, which may facilitate induced-fit binding to kinase ATP pockets.

Drug-likeness Physicochemical properties Lead optimization

Recommended Application Scenarios for N-Mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Based on Quantitative Evidence


Kinase Selectivity Profiling Panels in Parkinson's Disease Drug Discovery (LRRK2 Focus)

The triazolo[4,3-b]pyridazine scaffold has demonstrated high potency and unprecedented selectivity for the G2019S LRRK2 mutant (IC50 = 10 nM for compound 15b) [1]. The N-mesityl derivative, bearing the core 3-phenyl-6-thioacetamide pharmacophore, is structurally aligned with this series and is suitable for inclusion in LRRK2 wild-type vs. mutant selectivity screening panels. Its differentiated steric bulk (mesityl Es ≈ –2.5) and lipophilicity (XLogP3 = 4.2) may confer kinase selectivity advantages; procurement is recommended for laboratories conducting LRRK2-focused biochemical or cellular assays in Parkinson's disease research.

Dual c-Met/Pim-1 Inhibitor Screening in Breast and Gastric Cancer Models

With class-level c-Met IC50 values as low as 0.163 μM and Pim-1 IC50 of 0.283 μM reported for triazolo[4,3-b]pyridazine derivatives, and demonstrated apoptosis induction (29.61-fold vs. control in MCF-7 cells) [2], the N-mesityl compound is a relevant tool for dual c-Met/Pim-1 inhibitor screening. Its enhanced lipophilicity (XLogP3 = 4.2) may improve cellular permeability in MCF-7, A549, and HeLa cancer cell lines, where class analogs have shown moderate to strong cytotoxicity. Procure for use in parallel with the published compound 4g as a structural comparator.

SAR Exploration of N-Substituent Effects on Kinase Binding and Cytotoxicity

Within the 852372-xx analog series, the N-mesityl compound represents the most sterically demanding and lipophilic member, contrasting with the N-phenyl (MW 361.42), N-4-fluorophenyl (MW 379.41), and N-2-furanylmethyl (MW 365.41) analogs [3]. Systematic procurement of the full series enables quantitative SAR studies correlating N-substituent steric (Es) and lipophilic (π) parameters with kinase inhibition and cytotoxicity endpoints. This approach is recommended for medicinal chemistry groups optimizing triazolopyridazine lead series for selectivity and ADME properties.

Antitubulin and Cell Cycle Arrest Studies Leveraging the Thioether-Containing Pharmacophore

3,6-Diaryl-triazolo[4,3-b]pyridazines bearing a 6-thioether linker, including compound 4q, have been validated as tubulin polymerization inhibitors acting at the colchicine binding site, leading to microtubule disruption and mitotic arrest [4]. The N-mesityl compound incorporates this critical 6-thioether motif and the 3-phenyl ring, suggesting potential antitubulin activity. Procure for tubulin polymerization fluorescence assays and immunofluorescence-based microtubule dynamics studies, with the N-mesityl group providing a unique steric probe for the colchicine site.

Quote Request

Request a Quote for N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.